molecular formula C12H8FNO2 B12946794 4-(3-Fluoropyridin-4-yl)benzoic acid

4-(3-Fluoropyridin-4-yl)benzoic acid

Cat. No.: B12946794
M. Wt: 217.20 g/mol
InChI Key: GQOOWPQVYVYUNX-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of benzoic acid where a fluoropyridine group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyridin-4-yl)benzoic acid typically involves the coupling of 3-fluoropyridine with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of a boronic acid derivative of benzoic acid with 3-fluoropyridine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4-(3-Fluoropyridin-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoropyridin-4-yl)benzoic acid
  • 4-(4-Fluoropyridin-4-yl)benzoic acid
  • 4-(3-Chloropyridin-4-yl)benzoic acid

Uniqueness

4-(3-Fluoropyridin-4-yl)benzoic acid is unique due to the position of the fluorine atom on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-(3-fluoropyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-7-14-6-5-10(11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)

InChI Key

GQOOWPQVYVYUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)F)C(=O)O

Origin of Product

United States

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